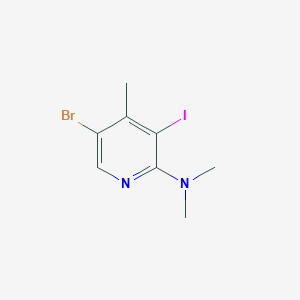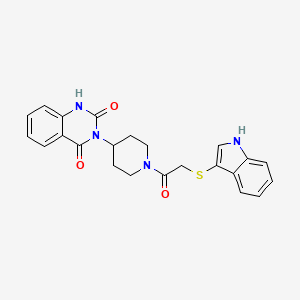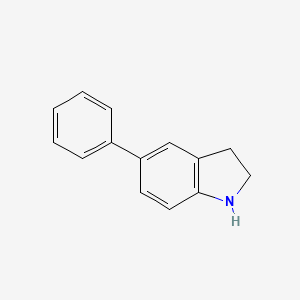
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline, also known as MSQ or quinazoline, is a compound with potential applications in various fields of research. It has a molecular formula of C15H12N2S2 and an average mass of 284.399 Da .
Synthesis Analysis
Quinazoline synthesis involves a variety of methods. For instance, a procedure for the synthesis of 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one was developed, which involved the cyclocondensation of tetrafluorobenzoyl chloride with S-methylisothiourea . Another method involves the reaction of 4-chloro derivative generated from 1 with substituted anilines in acetonitrile .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline consists of a quinazoline core with a methylsulfanyl group attached at the 2-position and a phenylsulfanyl group attached at the 4-position .Chemical Reactions Analysis
In one study, it was found that 4-anilino-6,7,8-trifluoro-2-(methylsulfanyl)quinazoline reacted with cyclic secondary amines via substitution of the methylsulfanyl group on C2 or the fluorine atom in the 7-position .Scientific Research Applications
- Anticancer Agents : Quinazoline derivatives have shown promising anticancer activity. Researchers explore their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .
- Anti-Inflammatory Properties : Some quinazoline compounds exhibit anti-inflammatory effects. Investigating their mechanisms of action could lead to novel drug candidates for inflammatory diseases .
- Organic Semiconductors : Quinazoline-based materials have been studied for their semiconducting properties. These compounds could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
- Light-Emitting Materials : Quinazoline derivatives can serve as building blocks for luminescent materials. Their fluorescence properties make them interesting for optoelectronic devices .
- Alkaloid Synthesis : Quinazoline alkaloids occur naturally in certain plants and marine organisms. Researchers investigate their total synthesis and biological activities .
- Ruthenium-Catalyzed Reactions : A bifunctional ruthenium NNN-pincer complex has been employed for the efficient synthesis of quinoline and quinazoline derivatives via acceptorless dehydrogenative coupling (ADC) of alcohols. This sustainable method provides a green approach to N-heterocycle synthesis .
- High TON Values : Remarkably high turnover numbers (TONs) were achieved for 2-phenylquinoline and 2-phenylquinazoline, making this catalytic system noteworthy .
- Fused Quinazolinones : Recent advances focus on the synthesis of 2,3-fused quinazolinone derivatives. Strategies include difunctionalization of alkenes, ring-opening reactions, and transition-metal-catalyzed cyclizations .
- Virtual Screening : Computational methods can predict the binding affinity of quinazoline derivatives to specific protein targets. These insights aid in drug discovery .
- Kinase Inhibition : Quinazolines may selectively inhibit kinases involved in disease pathways. Identifying their targets and understanding their binding modes is crucial .
Pharmaceuticals and Medicinal Chemistry
Materials Science and Organic Electronics
Natural Product Synthesis
Catalysis and Green Chemistry
Heterocyclic Chemistry
Drug Discovery and Target Identification
Mechanism of Action
properties
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDUVMGYXEQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2630405.png)
![N-(3-morpholinopropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2630407.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride](/img/structure/B2630416.png)
![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2630417.png)

![2-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630419.png)

![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)


